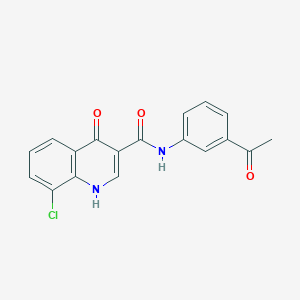
N-(3-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide, commonly known as ACQC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACQC belongs to the class of quinoline derivatives and has been extensively studied for its pharmacological properties.
科学的研究の応用
Antimicrobial Activity
Compounds structurally similar to N-(3-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide have been synthesized and evaluated for their potential as antimicrobial agents. For instance, a series of compounds including quinazolinones and thiazolidinones exhibited significant in vitro antibacterial and antifungal activities against various strains, highlighting the antimicrobial potential of quinoline derivatives (Desai, Dodiya, & Shihora, 2011; Rajput & Sharma, 2021). These studies suggest that modifications of the quinoline carboxamide structure could lead to effective antimicrobial agents.
Mass Spectrometric Analysis
Quinoline derivatives, including those with structural similarities to this compound, have been studied for their behavior under mass spectrometric conditions. These studies have provided insights into the gas-phase reactions and dissociation pathways of substituted isoquinolines, which are essential for the characterization of drug candidates and metabolites in clinical and forensic analysis (Thevis, Kohler, Schlörer, & Schänzer, 2008; Beuck et al., 2011).
Fluorescent Properties and Anticancer Activity
The synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, which bear resemblance to the core structure of this compound, has been explored. These derivatives were evaluated for their cytotoxic activity against various cancer cell lines, and their fluorescent properties were also assessed. Interesting data were obtained, suggesting potential applications in cancer treatment and as fluorescence agents, emphasizing the versatility of quinoline derivatives in medicinal chemistry (Funk et al., 2015).
Analgesic Activity
The compound N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide, though not identical, shares a quinoline backbone with this compound and has been studied for its analgesic activity. The research discovered significant variations in anesthetic properties between different samples of the compound, attributed to changes in the crystalline structure, illustrating the importance of physical form in the biological activity of quinoline derivatives (Ukrainets, Mospanova, Bereznyakova, & Davydenko, 2015).
Structural and Mechanistic Insights
The synthesis and structural analysis of quinoline derivatives, including the exploration of their crystal forms and mechanistic insights into their formation, provide a foundational understanding of the chemical behavior and potential applications of these compounds. Studies have focused on understanding the polymorphism, solubility, and crystallization behaviors of quinoline carboxamides, which are critical for their development as pharmaceutical agents (Alshahateet et al., 2015; Mamedov et al., 2021).
特性
IUPAC Name |
N-(3-acetylphenyl)-8-chloro-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-10(22)11-4-2-5-12(8-11)21-18(24)14-9-20-16-13(17(14)23)6-3-7-15(16)19/h2-9H,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKPVMYIQKRTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2753398.png)
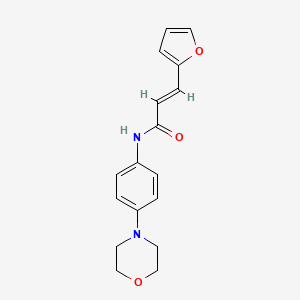


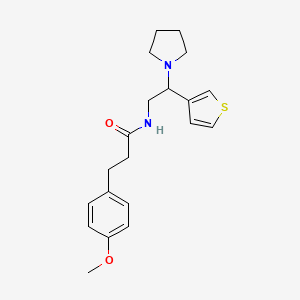
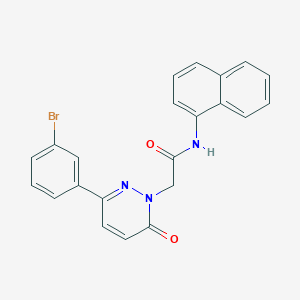
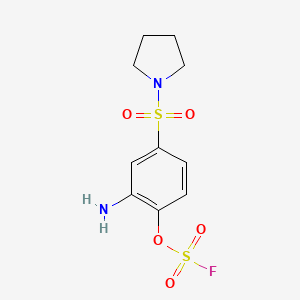
![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2753408.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2753411.png)
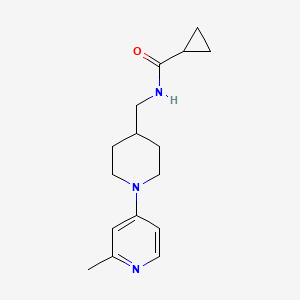
![1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2753415.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2753420.png)
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2753421.png)